molecular formula C26H22Cl2N6OS2 B12451659 N,N'-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B12451659
M. Wt: 569.5 g/mol
InChI Key: AESCQHCLXRKCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-BIS(4-CHLORO-3-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, ethoxy, benzothiazolyl, and triazine moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(4-CHLORO-3-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Benzothiazolyl Group: The benzothiazolyl group can be attached through nucleophilic substitution reactions, often involving thiol intermediates.

    Final Assembly: The ethoxy group is introduced in the final step, typically through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(4-CHLORO-3-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and ethoxy groups.

    Reduction: Reduction reactions can occur at the triazine core and the chloro groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or dechlorinated derivatives.

Scientific Research Applications

N2,N4-BIS(4-CHLORO-3-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N4-BIS(4-CHLORO-3-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-BIS(4-CHLOROPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE
  • N2,N4-BIS(4-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

N2,N4-BIS(4-CHLORO-3-METHYLPHENYL)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both chloro and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzothiazolyl and triazine moieties provides a distinct profile that sets it apart from similar compounds.

Properties

Molecular Formula

C26H22Cl2N6OS2

Molecular Weight

569.5 g/mol

IUPAC Name

2-N,4-N-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H22Cl2N6OS2/c1-4-35-18-7-10-21-22(13-18)36-26(31-21)37-25-33-23(29-16-5-8-19(27)14(2)11-16)32-24(34-25)30-17-6-9-20(28)15(3)12-17/h5-13H,4H2,1-3H3,(H2,29,30,32,33,34)

InChI Key

AESCQHCLXRKCOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)C)NC5=CC(=C(C=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.